molecular formula C14H13FN2O3S B4543433 ETHYL 2-[2-(3-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE

ETHYL 2-[2-(3-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE

Cat. No.: B4543433
M. Wt: 308.33 g/mol
InChI Key: LIIBKKAQUBULIZ-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(3-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a fluorobenzamido group attached to a thiazole ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(3-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced by reacting the thiazole derivative with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the thiazole derivative with ethyl acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale production of α-haloketones, thioureas, and 3-fluorobenzoyl chloride.

    Automated Reaction Systems: Use of automated reactors to control reaction conditions precisely, ensuring high yield and purity.

    Purification: Industrial purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(3-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamido group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Catalysts: Sulfuric acid, p-toluenesulfonic acid.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

ETHYL 2-[2-(3-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(3-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

    Disruption of Cellular Processes: Interference with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

ETHYL 2-[2-(3-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE can be compared with other similar compounds, such as:

    ETHYL 2-[2-(4-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE: Similar structure but with a different position of the fluorine atom, leading to variations in chemical reactivity and biological activity.

    ETHYL 2-[2-(3-CHLOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE:

    ETHYL 2-[2-(3-METHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE: Presence of a methyl group instead of fluorine, affecting the compound’s stability and reactivity.

Properties

IUPAC Name

ethyl 2-[2-[(3-fluorobenzoyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-2-20-12(18)7-11-8-21-14(16-11)17-13(19)9-4-3-5-10(15)6-9/h3-6,8H,2,7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIBKKAQUBULIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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